molecular formula C23H18Cl2N2O4S B15102744 methyl (2Z)-2-(3,4-dichlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-2-(3,4-dichlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15102744
M. Wt: 489.4 g/mol
InChI Key: KRAGYZPDGXAKPZ-WQRHYEAKSA-N
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Description

Methyl (2Z)-2-(3,4-dichlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • 3,4-Dichlorobenzylidene at position 2 (electron-withdrawing substituents).
  • 2-Methoxyphenyl at position 5 (electron-donating methoxy group).
  • Methyl ester at position 5.
  • Methyl group at position 6.

This compound belongs to a class of fused heterocycles known for diverse pharmacological activities, including antimicrobial and anti-inflammatory properties . Its synthesis likely follows a condensation pathway involving thiouracil derivatives, aromatic aldehydes, and chloroacetic acid under acidic conditions .

Properties

Molecular Formula

C23H18Cl2N2O4S

Molecular Weight

489.4 g/mol

IUPAC Name

methyl (2Z)-2-[(3,4-dichlorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H18Cl2N2O4S/c1-12-19(22(29)31-3)20(14-6-4-5-7-17(14)30-2)27-21(28)18(32-23(27)26-12)11-13-8-9-15(24)16(25)10-13/h4-11,20H,1-3H3/b18-11-

InChI Key

KRAGYZPDGXAKPZ-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CC=C4OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CC=C4OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-(3,4-dichlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolopyrimidine Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorobenzylidene Moiety: This step involves the condensation of the thiazolopyrimidine core with a dichlorobenzaldehyde derivative.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(3,4-dichlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly influences electronic properties and intermolecular interactions. Key comparisons include:

Compound Benzylidene Substituent Position 5 Substituent Ester Group Melting Point (°C) Yield (%) Key Structural Notes
Target Compound 3,4-Dichloro 2-Methoxyphenyl Methyl Not reported Not reported Strong electron-withdrawing Cl groups enhance electrophilicity
Compound 11a 2,4,6-Trimethyl 5-Methylfuran-2-yl Nitrile 243–246 68 Electron-donating methyl groups reduce reactivity
Compound 11b 4-Cyano 5-Methylfuran-2-yl Nitrile 213–215 68 Strong electron-withdrawing cyano group
2-Fluoro-4-methoxy 4-Methoxyphenyl Methyl Not reported Not reported Fluoro and methoxy substituents create mixed electronic effects
2,4,6-Trimethoxy Phenyl Ethyl 427–428 78 Electron-donating methoxy groups enhance solubility

Key Observations:

  • Electron-withdrawing groups (e.g., Cl, CN) increase electrophilicity and may enhance biological activity .
  • Methoxy groups improve solubility but reduce electrophilicity .
  • Methyl esters (target compound) are less lipophilic than ethyl or benzyl esters, impacting bioavailability .

Crystallographic and Conformational Differences

  • Target Compound vs. :

    • The 3,4-dichloro substituent likely induces stronger C–H···O hydrogen bonding compared to the 2-fluoro-4-methoxy analogue, altering crystal packing.
    • The pyrimidine ring puckering (flattened boat conformation) is common in this class, but dichloro substituents may increase dihedral angles with the benzylidene ring .
  • :

    • The 2,4,6-trimethoxybenzylidene derivative forms C–H···O hydrogen-bonded chains along the c-axis, while the target compound’s dichloro groups may favor π-π stacking due to planar aromatic interactions.

Biological Activity

Methyl (2Z)-2-(3,4-dichlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclodehydration methods and subsequent modifications to enhance biological activity. The target compound was synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. Structural characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Antimicrobial Activity

Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized in related studies showed moderate to high antibacterial activity against various strains of bacteria. In particular, derivatives with specific substitutions at the 5-position exhibited enhanced activity compared to their non-cyclized analogs .

Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidines

CompoundActivity AgainstMIC (µg/mL)
2aStaphylococcus aureus32
2bEscherichia coli64
2cPseudomonas aeruginosa16

Anti-inflammatory Effects

Thiazolo[3,2-a]pyrimidines have also been evaluated for their anti-inflammatory effects. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β in various cell models. This suggests a potential mechanism for their use in treating inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been investigated through cytotoxicity assays against several cancer cell lines. Notably, derivatives have shown selective cytotoxicity against M-HeLa (cervical adenocarcinoma) cells while exhibiting low toxicity to normal liver cells. This selectivity is crucial for developing safer therapeutic agents .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AM-HeLa15
Compound BMCF-720
Compound CNormal Liver Cells>100

Case Studies

Several studies have provided insights into the biological mechanisms underlying the activity of thiazolo[3,2-a]pyrimidines:

  • Antimicrobial Study : A series of thiazolo[3,2-a]pyrimidine derivatives were tested against bacterial strains. The study found that specific substitutions at the benzylidene position significantly improved antimicrobial efficacy compared to standard antibiotics .
  • Anti-inflammatory Mechanism : In experiments using glial cell cultures treated with glutamate, compounds demonstrated protective effects against excitotoxicity by reducing intracellular calcium influx and inhibiting nitric oxide production. This highlights their potential role in neuroprotective therapies .
  • Anticancer Efficacy : In vivo studies showed that certain thiazolo[3,2-a]pyrimidine derivatives could inhibit tumor growth in mouse models of cancer. The compounds reduced tumor size significantly compared to controls without causing substantial toxicity to normal tissues .

Q & A

Basic: What synthetic methodologies are validated for preparing this thiazolo[3,2-a]pyrimidine derivative?

A multi-step synthesis is typically employed, involving:

  • Condensation reactions of substituted benzaldehydes (e.g., 3,4-dichlorobenzaldehyde) with thioxopyrimidine precursors under acidic conditions (glacial acetic acid/acetic anhydride) .
  • Cyclization using sodium acetate as a catalyst to form the fused thiazole-pyrimidine core .
  • Recrystallization from ethyl acetate/ethanol mixtures to isolate pure crystals (yields ~78%) .
  • Structural confirmation via X-ray diffraction (triclinic crystal system, space group P1) .

Basic: How is the stereochemical configuration (Z/E) of the benzylidene moiety confirmed?

The (Z)-configuration is determined by:

  • Single-crystal X-ray diffraction : Interatomic distances between the benzylidene substituent and the pyrimidine ring (e.g., C=O···H-C interactions) .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{H-H}) and NOESY correlations to confirm spatial proximity of substituents .

Advanced: How can computational tools resolve discrepancies in pharmacokinetic predictions for this compound?

Conflicting ADME data (e.g., solubility vs. lipophilicity) can be addressed by:

  • SwissADME analysis : Compare calculated parameters (e.g., topological polar surface area, LogP) with experimental solubility assays .
  • Molecular dynamics simulations : Assess hydration free energy to refine solubility predictions .
  • Validation : Cross-reference computational results with HPLC-derived purity and stability data .

Advanced: What strategies optimize substituent effects on bioactivity in analogous derivatives?

Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., 3,4-dichloro on benzylidene) enhance electrophilic reactivity, improving enzyme inhibition .
  • Methoxy groups on the phenyl ring modulate solubility but may reduce membrane permeability .
  • Steric effects : Bulky substituents (e.g., tert-butyl) decrease planarity, altering binding affinity .

Basic: What analytical techniques are critical for purity assessment?

  • HPLC : Retention time and peak symmetry to confirm >95% purity .
  • Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 61.54%, H: 4.52% for C24_{24}H21_{21}Cl2_2N2_2O5_5S) .
  • Melting point consistency : Sharp mp ranges (e.g., 427–428 K) indicate homogeneity .

Advanced: How are intermolecular interactions in the crystal lattice exploited for co-crystallization?

  • Hydrogen bonding networks : C—H···O interactions stabilize crystal packing along specific axes (e.g., c-axis in triclinic systems) .
  • Solvent inclusion : Co-crystallization with N,N-dimethylformamide (DMF) improves diffraction quality .
  • Thermal analysis : TGA/DSC to assess stability of co-crystals under varying humidity .

Basic: What spectroscopic methods confirm the thiazolo[3,2-a]pyrimidine core?

  • IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C=S (1150–1250 cm1^{-1}) .
  • 1^1H NMR : Distinct signals for diastereotopic protons on the dihydrothiazole ring (δ 3.5–4.5 ppm) .

Advanced: How can regioselectivity challenges in functionalization be mitigated?

  • Directed metalation : Use of Lewis acids (e.g., BF3_3·Et2_2O) to direct electrophilic substitution at C6 or C7 positions .
  • Protecting groups : Temporary protection of reactive sites (e.g., esterification of carboxylate) during halogenation .

Basic: What safety considerations apply during synthesis?

  • Ventilation : Handle chlorinated intermediates (e.g., 3,4-dichlorobenzaldehyde) in fume hoods .
  • Waste disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal .

Advanced: How do structural deviations in analogs affect computational docking scores?

  • Docking studies : Compare binding poses of analogs with/without 2-methoxyphenyl groups to target enzymes (e.g., kinases).
  • Free energy calculations : MM-PBSA/GBSA to quantify substituent contributions to binding affinity .

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